(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole core, a piperazine moiety, and a propenone group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the indole derivative with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride.
Formation of the Propenone Group: The final step involves the condensation of the indole-piperazine intermediate with benzaldehyde under basic conditions to form the propenone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{1-[(4-methyl-1-piperazinyl)methyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one: shares structural similarities with other indole derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both the piperazine and propenone groups in the same molecule adds to its structural complexity and potential for diverse biological activities.
- Biological Activity : Its unique combination of functional groups may confer distinct biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C23H25N3O |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O/c1-24-13-15-25(16-14-24)18-26-17-20(21-9-5-6-10-22(21)26)11-12-23(27)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3/b12-11+ |
InChI Key |
XYFKJAJAPHELHU-VAWYXSNFSA-N |
Isomeric SMILES |
CN1CCN(CC1)CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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